molecular formula C12H14O3 B2418432 2-Phenoxy-3-ethoxycyclobutanone CAS No. 1803610-84-5

2-Phenoxy-3-ethoxycyclobutanone

Cat. No. B2418432
CAS RN: 1803610-84-5
M. Wt: 206.241
InChI Key: SRDZRPSVMKJAFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenoxy-3-ethoxycyclobutanone is a chemical compound that belongs to the family of cyclobutanones. It is a colorless liquid that has a distinct odor and is used in various scientific research applications. The compound is synthesized using a specific method and has a unique mechanism of action, which makes it a valuable tool in research.

Scientific Research Applications

Chemical Synthesis and Derivatives

2-Phenoxy-3-ethoxycyclobutanone plays a crucial role in chemical synthesis, particularly in the formation of phenol derivatives. For instance, Kuzuguchi et al. (2017) demonstrated the synthesis of multisubstituted phenols through a formal [4 + 2] cycloaddition of nucleophilic alkynes with 3-ethoxycyclobutanones. This process involves benzannulation, leading to the creation of phenol derivatives, which are significant in various chemical and pharmaceutical applications (Kuzuguchi, Yabuuchi, Yoshimura, & Matsuo, 2017). Matsuo et al. (2009) also highlighted the use of 3-ethoxycyclobutanones in reactions with silyl enol ethers, producing 3-ethoxy-5-trimethylsiloxycyclohexanone derivatives, which are valuable in the synthesis of highly oxygenated cyclohexanone derivatives (Matsuo, Negishi, & Ishibashi, 2009).

Photodynamic Therapy

In the realm of photodynamic therapy (PDT), novel compounds utilizing 3-ethoxycyclobutanones have been developed. Çakır et al. (2015) synthesized zinc(ii) phthalocyanines with 2-(2-{2-[3-(dimethylamino)phenoxy]ethoxy}ethoxy)ethoxy groups, demonstrating their potential as photosensitizers in PDT for cancer treatment (Çakır, Göksel, Çakır, Durmuş, Bıyıklıoğlu, & Kantekin, 2015).

Antioxidant Activity and Molecular Structure

Chen et al. (2020) explored the antioxidant activities of phenolic acids, focusing on the structure-antioxidant activity relationship. This research is relevant to the understanding of phenolic compounds, including those derived from 2-Phenoxy-3-ethoxycyclobutanone, and their potential health benefits (Chen, Yang, Ma, Li, Shahzad, & Kim, 2020).

Supramolecular Chemistry

Strauch et al. (2000) investigated the formation of supramolecular aggregates of 6-hydroxy-trans-3-hexenoic acids, which are derived from similar processes involving cyclobutanones. This research contributes to the understanding of how such compounds can form complex molecular structures, potentially applicable in material science and nano-technology (Strauch, Rinderknecht, Erker, Fröhlich, Wegelius, Zippel, Höppener, Fuchs, & Chi, 2000).

properties

IUPAC Name

3-ethoxy-2-phenoxycyclobutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-2-14-11-8-10(13)12(11)15-9-6-4-3-5-7-9/h3-7,11-12H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDZRPSVMKJAFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(=O)C1OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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